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molecular formula C7H2Cl2N2O2S B8645863 2,6-Dichloro-4-nitrophenyl isothiocyanate CAS No. 22133-98-8

2,6-Dichloro-4-nitrophenyl isothiocyanate

Cat. No. B8645863
M. Wt: 249.07 g/mol
InChI Key: ARLQFLWEKBDYGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05684156

Procedure details

A 12-L, 3-neck, round bottom flask equipped with a mechanical stirrer, a thermometer and a condenser connected to a 6-L water trap was charged sequentially with 2,6-dichloro-4-nitroaniline (500 g, 2.42 mol), toluene (5 L), thiophosgene (500 g, 4.35 mol), and dimethylformamide (5 mL, 0.065 mol). The mixture was heated to reflux over 1 hour and maintained at reflux for 4 hours. The black solution obtained was cooled over 15 hours to 23° C. The solvent was removed by rotary evaporation and the residual black oil was triturated with hexane (2 L), causing crystallization. After chilling for an hour, the rust-colored solid was collected by filtration, washed with hexane (1 L), and dried in the air at ambient temperature to a constant weight of 437 g (73%) of (1). (This material was of adequate purity to be used in the subsequent reaction; however, (1) can also be recrystallized in high yield from hexane.) The hexane filtrate was evaporated and the residue was dried under high vacuum for 15 hours, causing partial crystallization. The material was triturated with hexane (1 L) and collected by filtration. Recrystallization from hexane provided a second crop of (1) weighing 88.5 g. The total yield was 525.5 g (87%).
[Compound]
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
6-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 g
Type
reactant
Reaction Step Four
Quantity
500 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
5 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.[Cl:2][C:3]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[C:6]([Cl:13])[C:4]=1[NH2:5].[C:14](Cl)(Cl)=[S:15].CN(C)C=O>C1(C)C=CC=CC=1>[Cl:2][C:3]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[C:6]([Cl:13])[C:4]=1[N:5]=[C:14]=[S:15]

Inputs

Step One
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
6-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
500 g
Type
reactant
Smiles
ClC1=C(N)C(=CC(=C1)[N+](=O)[O-])Cl
Name
Quantity
500 g
Type
reactant
Smiles
C(=S)(Cl)Cl
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
5 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux over 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The black solution obtained
TEMPERATURE
Type
TEMPERATURE
Details
was cooled over 15 hours to 23° C
CUSTOM
Type
CUSTOM
Details
The solvent was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the residual black oil was triturated with hexane (2 L)
CUSTOM
Type
CUSTOM
Details
crystallization
TEMPERATURE
Type
TEMPERATURE
Details
After chilling for an hour
FILTRATION
Type
FILTRATION
Details
the rust-colored solid was collected by filtration
WASH
Type
WASH
Details
washed with hexane (1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in the air at ambient temperature to a constant weight of 437 g (73%) of (1)
CUSTOM
Type
CUSTOM
Details
to be used in the subsequent reaction
CUSTOM
Type
CUSTOM
Details
however, (1) can also be recrystallized
CUSTOM
Type
CUSTOM
Details
in high yield from hexane
CUSTOM
Type
CUSTOM
Details
) The hexane filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was dried under high vacuum for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
crystallization
CUSTOM
Type
CUSTOM
Details
The material was triturated with hexane (1 L)
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
Recrystallization from hexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)N=C=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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